

Biosynthetic Pathway of 16-keto-Aspergillimide: A Technical Guide

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Compound of Interest

Compound Name:	16-keto-Aspergillimide
CAS No.:	199784-50-4
Cat. No.:	B1384806

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Executive Summary & Chemical Logic

16-keto-Aspergillimide belongs to the paraherquamide/asperparaline family of alkaloids, distinguished by a highly strained bicyclo[2.2.2]diazaoctane core. Unlike paraherquamides, which typically contain a pipercolic acid or proline derivative, aspergillimides feature a unique spirosuccinimide ring system derived from L-isoleucine.

The "16-keto" designation refers to a specific oxidative modification on the isoleucine-derived ring, critical for the compound's bioactivity (often anthelmintic). The biosynthesis follows a "logic of complexity," moving from simple amino acids to a multicyclic scaffold via non-ribosomal peptide synthesis (NRPS), prenylation, oxidative cyclization, and ring contraction.

Core Biosynthetic Pillars

Component	Biological Origin	Enzyme Class
Indole Core	L-Tryptophan	NRPS (AplA)
Spiro-Ring	L-Isoleucine	NRPS (AplA) + Ring Contraction
Prenyl Group	DMAPP (Dimethylallyl pyrophosphate)	Prenyltransferase (AplB)
Bicyclo Core	Oxidative Cyclization	Flavin-dependent monooxygenase / Diels-Alderase
16-Keto	Late-stage Oxidation	Cytochrome P450 (AplC/AplL homolog)

The apl Gene Cluster & Enzymatic Machinery

The biosynthesis is encoded by the apl (Asperparaline) gene cluster, primarily characterized in *Aspergillus japonicus* and *Aspergillus alliaceus*. This cluster is homologous to the phq cluster but contains distinct enzymes for the spirosuccinimide formation.

Key Enzymes and Functions[1][2]

- **AplA (NRPS):** A bi-modular Non-Ribosomal Peptide Synthetase that condenses L-Tryptophan and L-Isoleucine to form the diketopiperazine (DKP) precursor.
- **AplB (Prenyltransferase):** Catalyzes the reverse prenylation at the C-2 position of the indole ring.
- **AplC (Cytochrome P450):** A multifunctional monooxygenase responsible for the initial oxidative activation of the ring system.
- **AplI (Isomerase/Cyclase):** Often implicated in the intramolecular Diels-Alder (IMDA) reaction that shuts the bicyclo[2.2.2] ring.
- **AplL (Oxidase):** A downstream P450 or flavin-dependent enzyme responsible for the 16-keto oxidation (analogous to PhqK/M in paraherquamides).

Step-by-Step Biosynthetic Mechanism

Phase 1: Precursor Assembly (The NRPS Stage)

The pathway initiates with AplA. Unlike typical NRPSs that might incorporate proline, AplA specifically selects L-isoleucine.

- Adenylation: L-Trp and L-Isoleucine are activated as aminoacyl-AMPs.
- Condensation: The domains condense the two amino acids.
- Cyclization: The dipeptide is released and cyclized to form cyclo-L-Trp-L-Ile (a diketopiperazine).

Phase 2: Prenylation (The AplB Stage)

AplB attaches a dimethylallyl group (from DMAPP) to the C-2 position of the indole ring.

- Stereochemical Note: This is a reverse prenylation, crucial for setting up the steric environment for the subsequent cyclization.

Phase 3: Oxidative Ring Contraction (The Divergence Point)

This is the critical step differentiating Aspergillimide from Paraherquamide.

- The isoleucine-derived ring undergoes an oxidative rearrangement.
- Instead of forming the standard six-membered ring seen in paraherquamides, the ring contracts to form the spirosuccinimide moiety characteristic of aspergillimides.
- Mechanism: This likely involves a radical mechanism or an epoxide intermediate mediated by the FAD-dependent monooxygenase within the cluster.

Phase 4: Bicyclo[2.2.2] Core Formation (The IMDA Step)

The hallmark of this alkaloid class is the formation of the bicyclo[2.2.2]diazaoctane core.

- Enzyme: AplI (or a specialized cyclase).

- Reaction: An intramolecular [4+2] cycloaddition (Diels-Alder). The oxidized indole acts as the diene, and the prenyl group acts as the dienophile.
- Result: This locks the scaffold into the rigid, cage-like structure.

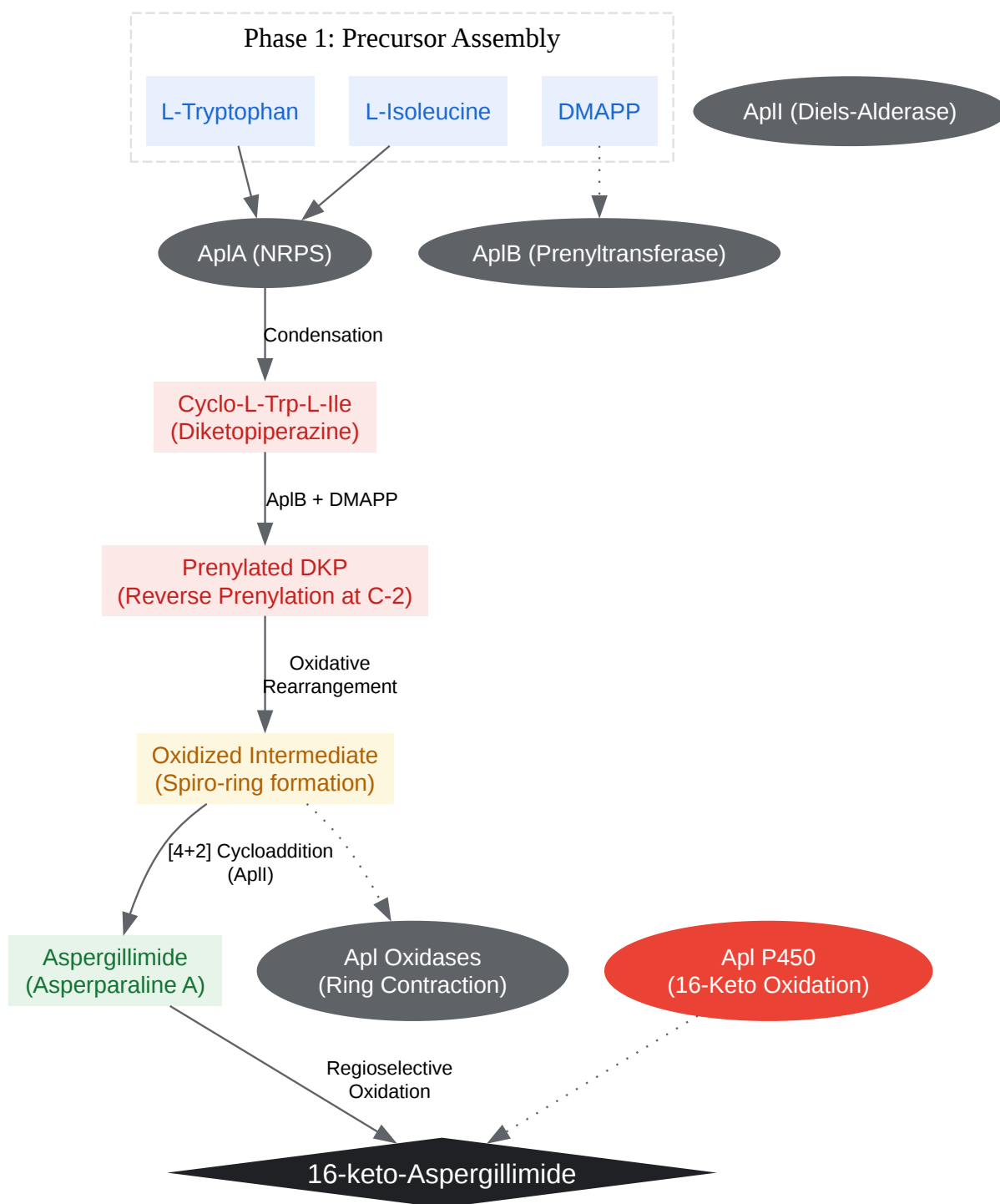
Phase 5: 16-Keto Installation (Late-Stage Oxidation)

The final step to generate **16-keto-Aspergillimide** is the regioselective oxidation of the isoleucine-derived bridge.

- Enzyme: A specific Cytochrome P450 (likely ApIC or a paralog like ApIL).
- Mechanism: The enzyme inserts an oxygen atom at the C-16 position (methylene carbon of the isoleucine side chain), followed by oxidation to the ketone.
- Validation: Knockout of this P450 results in the accumulation of Aspergillimide (Asperparaline A), lacking the ketone.

Visualizing the Pathway (Graphviz DOT)

The following diagram maps the flow from precursors to the 16-keto derivative, highlighting the enzymatic checkpoints.



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Caption: Biosynthetic logic of **16-keto-Aspergillimide**, tracing the conversion of L-Trp/L-Ile through prenylation and oxidative cyclization to the final ketonized product.

Experimental Validation Protocols

To confirm the production of **16-keto-Aspergillimide** and validate the pathway, the following self-validating protocols are recommended.

Protocol A: Strain Cultivation & Induction

Aspergillus secondary metabolite clusters are often silent.^[1] This protocol ensures activation.

- Strain: *Aspergillus japonicus* (e.g., strain JV-23) or *Aspergillus alliaceus*.
- Medium: Czapek Yeast Autolysate (CYA) agar supplemented with 2% Malt Extract.
- Induction: Incubate at 25°C for 14 days in the dark.
 - Why: Extended incubation is required for late-stage P450 oxidations (like the 16-keto formation) to occur.
- Extraction: Extract agar plugs with Ethyl Acetate (EtOAc) + 1% Formic Acid. Sonicate for 30 mins.

Protocol B: LC-MS/MS Identification

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 μm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 20 mins.
- Target Mass: Look for the parent ion of Aspergillimide (Asperparaline A) and the +14 Da (oxo) or +16 Da (hydroxy → keto) shift.

- Check: Asperparaline A (VM55598) MW ≈ 405.
- Target: **16-keto-Aspergillimide** MW ≈ 419-421 range (depending on exact oxidation state).

Protocol C: Gene Cluster Confirmation (PCR)

To verify the presence of the apl cluster:

- Genomic DNA Extraction: Use a standard CTAB method.
- Primers: Design primers for AplA (NRPS core) and AplC (P450).
 - AplA_Fwd: 5'-GTC GAT GCT GCA TCT GGT-3' (Conserved Adenylation Domain)
 - AplC_Fwd: 5'-CAT GGC TTT GAC GCT ACA-3' (P450 Heme-binding region)

References

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Sources

- [1. Activation of a Silent Fungal Polyketide Biosynthesis Pathway through Regulatory Cross Talk with a Cryptic Nonribosomal Peptide Synthetase Gene Cluster - PMC](#)
[pmc.ncbi.nlm.nih.gov]
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